molecular formula C9H11ClN2O B3292012 3-[(2-Chlorophenyl)amino]propanamide CAS No. 875159-80-1

3-[(2-Chlorophenyl)amino]propanamide

Cat. No.: B3292012
CAS No.: 875159-80-1
M. Wt: 198.65 g/mol
InChI Key: YUATTZUTZMBLQU-UHFFFAOYSA-N
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Description

“3-[(2-Chlorophenyl)amino]propanamide” is a chemical compound . It is a propanamide derivative . The molecule contains a total of 24 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amide(s) (aliphatic), and 1 primary amine(s) (aliphatic) .


Synthesis Analysis

The synthesis of propanamide derivatives like “this compound” can involve various organic processes . Propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various tools . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Organic compounds of the amide group, like “this compound”, can react in many different organic processes to form other useful compounds for synthesis . Propanamide being an amide can participate in a Hoffman rearrangement to produce ethylamine gas .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 198.65 . It is a powder at room temperature .

Scientific Research Applications

Anticonvulsant Studies 3-[(2-Chlorophenyl)amino]propanamide derivatives have demonstrated significant potential in the field of epilepsy treatment. Research on N-Benzyl-3-[(chlorophenyl)amino]propanamides revealed that these compounds exhibited remarkable anticonvulsant properties in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. Notably, the ortho and para isomers outperformed the standard drug phenytoin in the MES test, highlighting their potential efficacy against generalized seizures. Acute toxicity studies further indicated the relative safety of these compounds (Idris, Ayeni, & Sallau, 2011).

Nonlinear Optical Materials The compound N-(2-chlorophenyl)-(1-propanamide) has been explored for its applications in the field of organic electro-optic and non-linear optical materials. Through standard synthesis methods and purification via repeated crystallization, single crystals suitable for optical applications were developed. These crystals, characterized by various spectroscopic techniques, demonstrated promising second harmonic generation (SHG) capabilities, which are crucial for non-linear optical applications. This discovery opens avenues for the use of such organic compounds in the development of advanced optical devices (Prabhu & Rao, 2000).

Antimicrobial Properties Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have shown significant antimicrobial properties. These compounds were synthesized via copper catalytic anionarylation and tested for their antibacterial and antifungal activities. The findings from this study suggest the potential of these compounds to serve as bases for developing new antimicrobial agents, thereby contributing to the field of pharmaceutical chemistry (Baranovskyi et al., 2018).

Herbicidal Activity Research on N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its effectiveness as a herbicide. The synthesis process, involving bromine as a cyclic reagent, yielded a compound with promising herbicidal activity. This suggests the potential of such compounds in agricultural applications, offering a new avenue for the development of effective herbicides (Liu et al., 2008).

Safety and Hazards

The safety information for “3-[(2-Chlorophenyl)amino]propanamide” indicates that it is a hazardous substance. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

3-(2-chloroanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-7-3-1-2-4-8(7)12-6-5-9(11)13/h1-4,12H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUATTZUTZMBLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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